6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Description
This compound is a highly functionalized organic molecule characterized by a complex polycyclic framework. Key structural features include:
- Core structure: A fused bicyclic system (indenyl moiety) conjugated with a substituted cyclohexylidene group via ethylidene linkages.
- Functional groups: A tertiary alcohol at the heptan-2-ol position and a tert-butyl(dimethyl)silyl (TBS) ether protecting group at the cyclohexylidene ring.
- Stereochemical complexity: Multiple stereocenters and double bond configurations (e.g., E/Z isomerism), which influence its reactivity and biological interactions.
The TBS group enhances lipophilicity, improving membrane permeability and stability against enzymatic degradation .
Properties
IUPAC Name |
6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZMHDJIUFEYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step route involving:
- Construction of the hexahydroindenyl core with defined stereochemistry
- Installation of the methylidene cyclohexylidene moiety
- Introduction of the tert-butyl(dimethyl)silyl protecting group on the hydroxyl
- Formation of the ethylidene linkage connecting the cyclohexylidene and indenyl units
- Final functionalization to yield the 2-methylheptan-2-ol side chain
Key Synthetic Steps
Step 1: Synthesis of the Hexahydroindenyl Intermediate
- Starting from commercially available indene derivatives, hydrogenation under controlled conditions yields the hexahydroindenyl core.
- Stereoselective hydrogenation or chiral catalysts are employed to control the stereochemistry at positions 2,3,3a,5,6,7.
Step 2: Formation of the Methylidenecyclohexylidene Unit
- Cyclohexanone derivatives undergo Wittig or Horner–Wadsworth–Emmons olefination to introduce the methylidene group at the 2-position.
- The hydroxyl group on the cyclohexyl ring is protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole or a base to form the silyl ether.
Step 3: Coupling of the Two Fragments
- The hexahydroindenyl and the methylidenecyclohexylidene units are linked via an ethylidene bridge.
- This is achieved through an aldol condensation or a related carbon-carbon bond-forming reaction, often under basic or Lewis acid catalysis.
- The reaction conditions are optimized to maintain the stereochemical integrity of both fragments.
Step 4: Introduction of the 2-Methylheptan-2-ol Side Chain
- The side chain is introduced via alkylation or esterification reactions.
- The final alcohol functionality is often generated by reduction of a ketone or aldehyde precursor using selective hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Step 5: Final Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Hydrogenation | H2, Pd/C or chiral catalyst, mild pressure | Saturation of indene to hexahydroindenyl core with stereocontrol |
| 2 | Olefination | Wittig or Horner–Wadsworth–Emmons reagents | Introduction of methylidene group on cyclohexyl ring |
| 3 | Protection | TBDMS-Cl, imidazole, DMF | Protection of hydroxyl as TBDMS ether |
| 4 | Carbon-Carbon Coupling | Aldol condensation, base or Lewis acid | Formation of ethylidene linkage between fragments |
| 5 | Reduction/Functionalization | LiAlH4 or NaBH4 | Formation of 2-methylheptan-2-ol side chain |
| 6 | Purification | Chromatography (flash column, HPLC) | Isolation of pure target compound |
Research Findings and Optimization Notes
- The use of tert-butyl(dimethyl)silyl protection is critical to prevent hydroxyl group interference during olefination and coupling steps, improving yield and selectivity.
- Stereochemical control during hydrogenation and coupling is achieved by employing chiral catalysts and carefully controlled reaction temperatures.
- The ethylidene linkage formation is sensitive to reaction conditions; mild bases and low temperatures favor higher stereoselectivity.
- Final reduction steps require selective hydride reagents to avoid over-reduction or side reactions.
- Purification by preparative HPLC is preferred for isolating the compound with >95% purity, as confirmed by analytical data.
Chemical Reactions Analysis
Types of Reactions
6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol: undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons .
Scientific Research Applications
Scientific Research Applications
1. Chemical Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules. Its multiple functional groups allow for various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be utilized in the synthesis of pharmaceuticals or other biologically active compounds by modifying its structure through targeted reactions.
2. Biological Studies
- In biological research, this compound may function as a probe to study cellular processes. Preliminary studies suggest that it can modulate signaling pathways within cells, potentially affecting protein synthesis and enzyme activity. Its interactions with specific molecular targets are under investigation to better understand its biological mechanisms.
3. Medicinal Chemistry
- The therapeutic potential of this compound is being explored in drug development. Similar compounds have shown promise as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose metabolism and lipid storage. Additionally, its antioxidant properties may protect cells from oxidative stress, while anti-inflammatory effects could modulate pro-inflammatory cytokine expression.
Case Studies
1. PPARγ Agonism
- Research indicates that structurally similar compounds exhibit PPARγ agonistic activity. This property is significant for developing treatments for metabolic disorders such as diabetes and obesity.
2. Antioxidant Activity
- A study highlighted the antioxidant activity associated with silyl groups in compounds like this one. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.
3. Anti-inflammatory Properties
- Some derivatives of this compound have been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in inflammation processes.
Mechanism of Action
The mechanism of action of 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect protein synthesis and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Lipophilicity vs. Polarity :
- The TBS-protected target compound exhibits ~60% higher molecular weight and significantly greater lipophilicity compared to hydroxylated analogs like calcifediol . This design likely stabilizes the molecule during synthesis or delivery, as silyl ethers resist hydrolysis .
- Hydroxyl-containing compounds (e.g., calcifediol) are more polar, enhancing water solubility but reducing membrane permeability .
Reactivity and Stability :
- The ketone in the cyclopropyl-containing analog (CAS 112849-17-9) introduces electrophilic character, making it susceptible to nucleophilic additions—a contrast to the alcohol group in the target compound, which may undergo oxidation or esterification .
- Silyl ethers in the target compound and CAS 112849-17-9 protect reactive hydroxyl groups during synthetic steps, a strategy validated in and .
Biological Relevance :
- Calcifediol (CAS 36149-00-5) shares the core secosteroid structure with the target compound but lacks silyl protection, enabling direct binding to vitamin D receptors .
- The TBS group in the target compound suggests a prodrug strategy, where enzymatic cleavage in vivo would release the active hydroxyl form .
Synthetic Considerations: and highlight shared synthetic routes, such as Sonogashira coupling or Wittig reactions, to assemble conjugated dienes and cyclohexylidene moieties . The cyclopropyl group in CAS 112849-17-9 requires specialized reagents (e.g., Simmons-Smith conditions), adding complexity compared to linear alkyl chains .
Biological Activity
The compound 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organosilicon compound with potential biological activity. This article explores its biological properties, including its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a silyl ether group and a bicyclic framework. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility in organic solvents. Its molecular formula is , and it has a molecular weight of approximately 446.75 g/mol.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably:
- PPARγ Agonism : Similar compounds have been reported to act as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid storage .
- Antioxidant Properties : The presence of silyl groups has been associated with increased antioxidant activity, which may protect cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on PPARγ Activation : Research demonstrated that certain TBDMS derivatives enhance PPARγ activity, leading to improved insulin sensitivity in diabetic models . This suggests that the compound may have therapeutic potential in metabolic disorders.
- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant capacity of various silyl ethers using DPPH and ABTS assays. Results indicated that compounds with bulky silyl groups exhibited significantly higher radical scavenging activities compared to their non-silylated counterparts .
- In Vivo Anti-inflammatory Study : An experiment involving a mouse model of inflammation showed that administration of similar silyl ether compounds reduced edema and inflammatory markers significantly . This indicates potential therapeutic applications in treating inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.75 g/mol |
| Solubility | Soluble in organic solvents |
| PPARγ Activation | Partial agonist |
| Antioxidant Activity | High (DPPH assay) |
Q & A
Q. What protocols ensure batch-to-batch consistency in chiral purity for multi-gram syntheses?
- Methodological Answer : Implement in-process controls (IPC) using chiral HPLC (e.g., Chiralpak AD-H column) at critical stages (after silylation and cyclization). Track enantiomeric excess (ee) via Mosher ester analysis. Use design of experiments (DoE) to optimize crystallization conditions for diastereomeric salts .
Q. How should researchers validate computational predictions of metabolic stability for this compound?
- Methodological Answer : Conduct parallel in vitro assays (human liver microsomes, CYP450 isoforms) and in silico predictions (ADMET Predictor). Use stable isotope-labeled analogs (13C/2H) to track metabolic pathways via LC-HRMS. Cross-validate with transgenic mouse models expressing human CYP enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
